1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
1-(2,6-Dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative featuring a 2,6-dichlorobenzyl substituent at the N1 position, a 3,5-dimethylpyrazole group at the C8 position, and methyl groups at the N3 and N7 positions. Purine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to endogenous nucleobases, enabling interactions with enzymes and receptors involved in nucleotide metabolism, kinase signaling, or adenosine pathways.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATKNWQMZLEVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anti-cancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a purine core modified with various substituents that contribute to its biological properties.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies indicate that the compound may inhibit the growth of various bacterial strains. The presence of the dichlorobenzyl and pyrazole moieties is thought to enhance its antimicrobial properties through specific interactions with bacterial enzymes .
- Antifungal Activity : In vitro assays have demonstrated antifungal effects against certain pathogens. The compound's mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : Emerging data suggest that this compound could possess anticancer properties by inducing apoptosis in cancer cells. Its ability to interact with specific cellular targets is under investigation .
The biological activity of this compound is hypothesized to stem from its structural features:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis. Studies on similar compounds suggest that the pyrazole ring could form hydrogen bonds with active site residues, thereby blocking substrate access .
- Cell Membrane Disruption : For antifungal activity, the compound might disrupt the integrity of fungal cell membranes, leading to cell lysis.
- Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways by modulating signaling cascades involved in cell survival and proliferation.
Antibacterial Activity
A study investigated the antibacterial efficacy of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with dichloro substitutions exhibited enhanced activity compared to their mono-substituted counterparts. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5 µM to 20 µM against tested strains .
Antifungal Efficacy
In another study focusing on antifungal activity, derivatives were tested against Corynespora cassiicola and Pseudomonas syringae. Compounds similar to our target were noted for their high efficacy at concentrations as low as 500 μg/mL, with some showing over 80% inhibition compared to control agents like iprodione .
Anticancer Activity
Recent research highlighted the potential anticancer effects of purine derivatives. The compound was shown to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events .
Data Tables
Scientific Research Applications
Basic Information
- Molecular Formula : C19H18Cl2N6O2
- Molecular Weight : 419.4 g/mol
- CAS Number : 1014075-05-8
Structural Features
The compound features a purine core substituted with a dichlorobenzyl group and a dimethylpyrazole moiety. This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. Studies have shown that such purine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related purine derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation.
- Case Study : Research published in Pharmacology Reports highlighted the efficacy of similar compounds in reducing inflammation markers in animal models of arthritis .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. Its effectiveness against bacterial strains has been documented, suggesting potential applications in treating infections.
- Case Study : An investigation reported in Antimicrobial Agents and Chemotherapy found that related purine derivatives displayed significant antibacterial activity against resistant strains of bacteria .
Enzyme Inhibition Studies
The compound is of interest for its potential to act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic makes it a valuable tool for biochemical research.
- Example : Inhibitory assays against enzymes like xanthine oxidase have been conducted to assess the compound's potential role in gout treatment .
Drug Development
Due to its unique structure and biological activities, this compound serves as a lead molecule for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituent patterns on the benzyl and purine moieties. Below is a detailed comparison with closely related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity: The 2,6-dichlorobenzyl group in the target compound introduces higher lipophilicity compared to the 2-chloro-6-fluorobenzyl group in the analog from . This could enhance membrane permeability but may reduce aqueous solubility. The 3,7-dimethyl configuration on the purine core (vs.
Halogen Substitution Patterns :
- Replacing fluorine (in the analog) with chlorine (in the target compound) alters electronic properties: chlorine’s stronger electron-withdrawing effect may influence π-π stacking or hydrogen-bonding interactions in target binding .
Similar conditions may apply for introducing the 3,5-dimethylpyrazole group in purine derivatives .
Computational and Experimental Insights
Crystallographic Tools :
- Programs like SHELXL and ORTEP-3 () are critical for resolving such complex structures. The dichlorobenzyl group’s conformational flexibility might necessitate advanced refinement techniques to model Cl···Cl interactions .
Electronic Structure Analysis: discusses DFT studies on nitro-pyridines, emphasizing substituent effects on bond orders and charge distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
